5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
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Overview
Description
5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethoxy and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with a suitable thia-azabicycloheptane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 3,4-Difluoro-2-methoxybenzoic acid
- 2,4,5-Trifluoro-3-methoxybenzonitrile
- 3,4-Difluoro-2-methoxyphenylboronic acid
Uniqueness
Compared to similar compounds, 5-(2,4,5-trifluoro-3-methoxybenzoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione stands out due to its unique bicyclic structure and the presence of both trifluoromethoxy and benzoyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c1-21-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-22(7,19)20/h3,6-7H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLDXCDDPGLUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CS3(=O)=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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